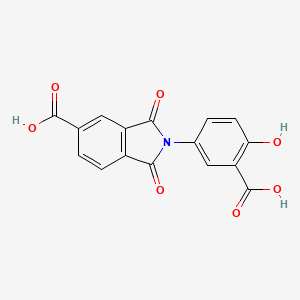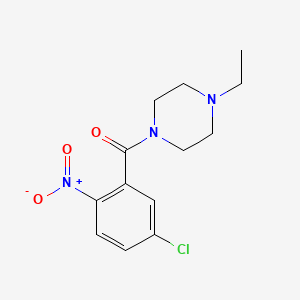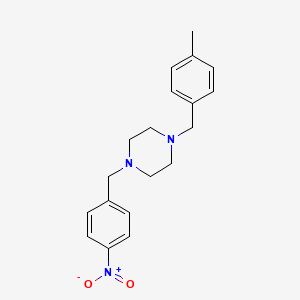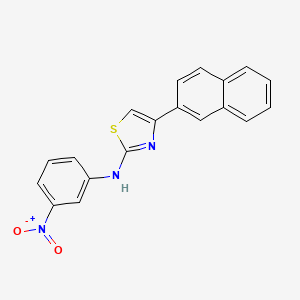![molecular formula C19H21NO2 B5851790 1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5851790.png)
1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2,4-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMPTQ, and it is a tetrahydroquinoline derivative that has been synthesized using different methods.
作用機序
The mechanism of action of DMPTQ is not fully understood, but it is believed to work by inhibiting the activity of specific enzymes and proteins in the body. For example, DMPTQ can inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation. DMPTQ can also inhibit the activity of beta-secretase, which is a protein that is involved in the formation of amyloid-beta peptides.
Biochemical and physiological effects:
DMPTQ has been found to have various biochemical and physiological effects. It can reduce the levels of pro-inflammatory cytokines in the body, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). DMPTQ can also reduce the levels of reactive oxygen species (ROS), which are molecules that can damage cells and contribute to aging and disease.
実験室実験の利点と制限
DMPTQ has several advantages for lab experiments. It is relatively easy to synthesize, and it can be obtained in high yields. DMPTQ is also stable under various conditions and can be stored for extended periods. However, there are also limitations to using DMPTQ in lab experiments. For example, it can be difficult to dissolve in some solvents, and it may have low bioavailability in vivo.
将来の方向性
There are several future directions for research on DMPTQ. One area of interest is the development of DMPTQ-based drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Another area of interest is the study of the mechanism of action of DMPTQ, as this could lead to the development of more effective drugs. Additionally, further research is needed to determine the optimal dosage and administration of DMPTQ for different applications.
合成法
The synthesis of DMPTQ can be achieved using various methods, including the reaction of 2,4-dimethylphenol with ethyl acetoacetate, followed by cyclization using ammonium acetate. Another method involves the reaction of 2,4-dimethylphenol with 1,2,3,4-tetrahydroquinoline-2-carboxylic acid, followed by acetylation using acetic anhydride.
科学的研究の応用
DMPTQ has been widely studied for its potential applications in scientific research. It has been found to have anti-cancer properties, and it can inhibit the growth of various cancer cells. DMPTQ has also been found to have anti-inflammatory properties, and it can reduce inflammation in the body. Furthermore, DMPTQ has been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the formation of amyloid-beta peptides.
特性
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2,4-dimethylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2/c1-14-9-10-18(15(2)12-14)22-13-19(21)20-11-5-7-16-6-3-4-8-17(16)20/h3-4,6,8-10,12H,5,7,11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYXNTFEUKWUES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)N2CCCC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2,4-dimethylphenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-chlorobenzyl)-2-[(2-chlorobenzyl)thio]acetamide](/img/structure/B5851709.png)
![1-methyl-4-[(2,3,5-trimethylphenoxy)acetyl]piperazine](/img/structure/B5851715.png)
![ethyl 2-amino-1-(3-chlorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5851719.png)







![3-chloro-4-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5851776.png)


